molecular formula C18H20N4O2 B342846 N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide

N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide

Cat. No.: B342846
M. Wt: 324.4 g/mol
InChI Key: CXFYMGHHYYDKOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide is a chemical compound with the molecular formula C18H20N4O2 and a molecular weight of 324.4 g/mol It is known for its unique structure, which includes a benzotriazole ring and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide typically involves the reaction of 4-ethoxyphenylhydrazine with butanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzotriazole ring. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzotriazole ring can be substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide involves its interaction with specific molecular targets. The benzotriazole ring can interact with enzymes and receptors, modulating their activity. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethoxyphenyl)acetamide:

    N-(4-ethoxyphenyl)-3-hydroxybutanamide:

Uniqueness

N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide is unique due to its benzotriazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]butanamide

InChI

InChI=1S/C18H20N4O2/c1-3-5-18(23)19-13-6-11-16-17(12-13)21-22(20-16)14-7-9-15(10-8-14)24-4-2/h6-12H,3-5H2,1-2H3,(H,19,23)

InChI Key

CXFYMGHHYYDKOM-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC2=NN(N=C2C=C1)C3=CC=C(C=C3)OCC

Canonical SMILES

CCCC(=O)NC1=CC2=NN(N=C2C=C1)C3=CC=C(C=C3)OCC

Origin of Product

United States

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